ent-Frovatriptan

Chiral Chromatography Enantiomeric Purity Method Validation

ent-Frovatriptan is the non-pharmacologically active (S)-enantiomer of Frovatriptan, supplied as a high-purity analytical standard (>95%) for enantiomeric purity assessment, chiral method development, and regulatory impurity control. It is essential for validating whether Frovatriptan Succinate API batches meet specified enantiomeric purity limits. With an LOD of 65 ng/mL and LOQ of 200 ng/mL by validated HPLC, and resolution (Rs) of 4.4 on a Chiral-CBH column, this standard ensures robust system suitability and regulatory compliance for ANDA and DMF submissions. Choose a certified, lot-characterized reference material to guarantee accurate, reproducible results.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 158930-18-8
Cat. No. B025323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Frovatriptan
CAS158930-18-8
Synonyms(3S)-2,3,4,9-Tetrahydro-3-(methylamino)-1H-carbazole-6-carboxamide;  _x000B_(S)-Frovatriptan; 
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
InChIInChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m0/s1
InChIKeyXPSQPHWEGNHMSK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Frovatriptan (CAS 158930-18-8) for Chiral Purity and Impurity Profiling: Procurement Guide


ent-Frovatriptan, also designated as (S)-Frovatriptan (CAS 158930-18-8), is the non-pharmacologically active enantiomer of the antimigraine agent Frovatriptan [1]. It is classified as a serotonin 5-HT1B/1D receptor agonist impurity or chiral standard, with a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol . This compound is not intended for therapeutic use; rather, it is manufactured as a high-purity analytical standard (>95%) to support enantiomeric purity assessment, chiral chromatographic method development, and regulatory impurity control in Frovatriptan drug substance and pharmaceutical formulations [2].

Why Generic Substitution Fails for ent-Frovatriptan in Frovatriptan Quality Control


Frovatriptan is exclusively administered as the single (R)-enantiomer, which possesses all the therapeutic 5-HT1B/1D receptor agonist activity [1]. Consequently, the (S)-enantiomer (ent-Frovatriptan) is classified as a chiral impurity that must be controlled to ensure drug safety, efficacy, and regulatory compliance [2]. Generic substitutes or poorly characterized reference materials cannot be used interchangeably for this application because the chiral resolution method, detection sensitivity, and exact retention time of ent-Frovatriptan differ from those of the active pharmaceutical ingredient (API) and other related impurities. Procurement of ent-Frovatriptan as a distinct, certified reference standard is essential to validate whether manufacturing processes and finished products meet specified enantiomeric purity limits.

Quantitative Evidence for ent-Frovatriptan as a Chiral Impurity Standard


Chiral HPLC Detection Sensitivity for ent-Frovatriptan in Drug Substance

ent-Frovatriptan ((S)-enantiomer) can be reliably detected and quantified as a chiral impurity in Frovatriptan Succinate drug substance using a validated normal-phase HPLC method. The method achieves a limit of detection (LOD) of 65 ng/mL and a limit of quantification (LOQ) of 200 ng/mL for this specific enantiomer [1]. This quantification is critical for demonstrating that the (S)-enantiomer is present below acceptable impurity thresholds, ensuring that the drug substance meets purity specifications.

Chiral Chromatography Enantiomeric Purity Method Validation

Chiral Separation Resolution (Rs) and Quantification Limit

A validated direct chiral HPLC method using a protein-based Cellobiohydrolase (Chiral-CBH) column was developed to separate the (R)- and (S)-enantiomers of Frovatriptan. The method achieves a resolution (Rs) of 4.4 between the enantiomers and is capable of detecting the (S)-enantiomer (ent-Frovatriptan) down to a limit of detection (LOD) of 6 ng/mL [1]. This level of sensitivity is required for determining the chiral purity of Frovatriptan Succinate drug substance.

Chiral Separation Cellobiohydrolase Column Method Validation

Capillary Electrophoresis (CE) LOD and LOQ for ent-Frovatriptan

A validated chiral capillary electrophoresis (CE) method using sulfobutyl ether beta-cyclodextrin (SB-beta-CD) as a chiral selector was developed for the enantiomeric purity evaluation of Frovatriptan. The method achieved a limit of detection (LOD) of 1.0 μg/mL and a limit of quantification (LOQ) of 5.0 μg/mL for each isomer, including ent-Frovatriptan [1]. This method was applied to quantify the unwanted (S)-enantiomer during the synthesis of (R)-Frovatriptan succinate and in pharmaceutical formulations.

Capillary Electrophoresis Chiral Selector Enantiomeric Purity

Stereochemical Assignment: ent-Frovatriptan as the (3S)-Configured Enantiomer

ent-Frovatriptan is unequivocally identified as the (3S)-configured enantiomer of Frovatriptan, with the IUPAC systematic name (3S)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide . In contrast, the pharmacologically active API is the (3R)-enantiomer, (R)-Frovatriptan. This stereochemical distinction is fundamental to its role as a chiral impurity marker.

Stereochemistry Chiral Configuration Reference Standard

Commercial Availability as a Certified Impurity Reference Standard

ent-Frovatriptan is commercially cataloged as an impurity standard for Frovatriptan Succinate Monohydrate by multiple vendors. It is supplied with a Certificate of Analysis (CoA) detailing purity and analytical data, which meets regulatory requirements for pharmaceutical research, ANDA/DMF submissions, and quality control [1]. This formal designation as an impurity standard distinguishes it from the API or other related compounds.

Impurity Standard Analytical Reference Regulatory Compliance

Utility in Validating Chiral HPLC Method Linearity and Accuracy

ent-Frovatriptan is used as a key analyte to validate the linearity, accuracy, and precision of chiral HPLC methods for Frovatriptan. One validated method demonstrated linear calibration curves for ent-Frovatriptan over a range of 200 to 6150 ng/mL, with a regression coefficient (R²) of 0.9998 [1]. This indicates excellent linear response and method reliability for quantifying this specific enantiomer.

Method Validation Chiral Purity Analysis Pharmaceutical Analysis

High-Value Procurement and Application Scenarios for ent-Frovatriptan (CAS 158930-18-8)


Pharmaceutical Quality Control: Chiral Purity Testing of Frovatriptan API

QC laboratories require ent-Frovatriptan as a primary reference standard to determine the enantiomeric purity of Frovatriptan Succinate API batches. Using validated HPLC methods, the (S)-enantiomer can be detected at an LOD of 65 ng/mL and quantified at an LOQ of 200 ng/mL [1]. This analysis ensures that the active (R)-enantiomer meets purity specifications and that the (S)-enantiomer impurity is below the threshold defined in regulatory filings.

Analytical Method Development and Validation for Regulatory Submissions

ent-Frovatriptan is a critical component in developing and validating chiral separation methods (HPLC or CE) for ANDA and DMF submissions. Its well-defined chromatographic behavior, including a resolution (Rs) of 4.4 on a Chiral-CBH column [2] and an LOD of 1.0 μg/mL in CE [3], provides benchmarks for system suitability, specificity, and sensitivity, thereby supporting robust regulatory approval packages.

Forced Degradation and Stability Studies in Finished Dosage Forms

During stability studies of Frovatriptan tablets under ICH guidelines, ent-Frovatriptan is used to identify and quantify potential racemization or chiral inversion. The validated HPLC method with a linear range of 200-6150 ng/mL [1] allows for the accurate tracking of ent-Frovatriptan levels over the product shelf life, providing essential data to justify the drug's stability and safety profile.

Process Development and Control in Frovatriptan Synthesis

In synthetic process development for (R)-Frovatriptan, ent-Frovatriptan is employed as a marker for chiral purity. Monitoring its levels using established chiral CE or HPLC methods [3][1] enables chemists to assess the efficiency of asymmetric synthetic steps or chiral resolution processes, ensuring the final API meets stringent enantiomeric purity requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Frovatriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.